Nolatrexed
Overview
Description
Thymidylate synthase is an enzyme that plays a crucial role in the synthesis of thymidine nucleotides, which are essential for DNA replication and repair . Nolatrexed has been investigated for its potential use in cancer therapy, particularly for its ability to inhibit the growth of tumor cells by interfering with DNA synthesis .
Mechanism of Action
Target of Action
Nolatrexed is a non-competitive lipophilic inhibitor of thymidylate synthase (TS) . TS is the rate-limiting enzyme in the de novo biosynthetic pathway for thymidine nucleotides . Since thymidine is used exclusively for the synthesis of DNA, TS remains an important target for anticancer drug therapy .
Mode of Action
This compound interacts at the folate cofactor binding site of the TS enzyme . It occupies the folate binding site of TS, resulting in inhibition of TS activity and thymine nucleotide synthesis . This interaction with its targets leads to subsequent changes in the cell.
Biochemical Pathways
The inhibition of TS by this compound disrupts the de novo biosynthetic pathway for thymidine nucleotides . This disruption affects the synthesis of DNA, as thymidine is used exclusively for this purpose . The downstream effects of this disruption include the inhibition of DNA replication and DNA damage .
Pharmacokinetics
The pharmacokinetics of this compound have been studied in clinical trials. It has been found that this compound can be safely administered to patients with cancer . Due to a pharmacokinetic interaction, the doses of other drugs, such as paclitaxel, should be reduced when administered during this compound infusion . This compound is an inhibitor of the major routes of metabolism of paclitaxel .
Result of Action
The result of this compound’s action is the inhibition of DNA replication and DNA damage . This leads to S-phase cell cycle arrest and caspase-dependent apoptosis . These molecular and cellular effects contribute to the anticancer activity of this compound.
Action Environment
The action of this compound can be influenced by environmental factors such as the presence of other drugs. For example, the pharmacokinetic interaction between this compound and paclitaxel can affect the efficacy and stability of this compound . Therefore, the schedule of administration and the doses of other drugs should be carefully considered when this compound is used in combination with other treatments .
Biochemical Analysis
Biochemical Properties
Nolatrexed interacts with thymidylate synthase (TS), a key enzyme in the de novo biosynthetic pathway for thymidine nucleotides . By inhibiting TS, this compound disrupts the synthesis of thymidine nucleotides, which are essential for DNA replication . This interaction with TS is non-competitive, with an inhibition constant of 11 nM .
Cellular Effects
This compound has demonstrated activity against various human and rodent tumor cell lines in vitro . It influences cell function by inhibiting DNA synthesis, leading to cell death . This compound also exhibits antiproliferative toxicity, as evidenced by its effects on peripheral lymphoblast counts in patients with acute lymphoblastic leukemia .
Molecular Mechanism
The molecular mechanism of this compound involves its binding to the active site of TS, thereby inhibiting the enzyme’s activity . This inhibition disrupts the synthesis of thymidine nucleotides, leading to a deficiency of dTMP (deoxythymidine monophosphate) and an increase in dUMP (deoxyuridine monophosphate), ultimately causing thymineless cell death .
Metabolic Pathways
This compound is involved in the folate–homocysteine–methionine pathway . By inhibiting TS, it disrupts the de novo synthesis of thymidine nucleotides, affecting the metabolic flux of this pathway .
Transport and Distribution
Due to its lipophilicity, this compound does not require specific transporters for cellular entry but enters cells by passive diffusion .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Nolatrexed involves several steps:
Beckmann Rearrangement: 3-Bromo-4-methyl-alpha-oximinoacetanilide is subjected to Beckmann rearrangement in strong sulfuric acid at 50-100°C for 0.5-2.0 hours to obtain 4-bromo-5-methylisatin.
Oxidation: The 4-bromo-5-methylisatin is then oxidized in a strong alkaline solution at 40-100°C using hydrogen peroxide for 1.0-4.0 hours to yield 5-methyl-6-bromo-o-aminobenzoic acid.
Cyclization: This intermediate is heated and dissolved in 3.5-10.0% dilute sulfuric acid and reacted with dicyandiamide to form 2-guanidino-3,4-dihydro-5-bromo-6-methylquinazoline-4-ketone.
Industrial Production Methods: The industrial production of this compound typically involves the same synthetic routes but on a larger scale. The process is optimized for higher yield and cost-effectiveness, ensuring the purity and consistency of the final product .
Chemical Reactions Analysis
Types of Reactions: Nolatrexed primarily undergoes substitution reactions due to the presence of reactive functional groups such as the amino and sulfanyl groups.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide in an alkaline medium.
Substitution: Strong bases and catalysts like nantokite.
Major Products: The major products formed from these reactions include various intermediates that lead to the final compound, this compound .
Scientific Research Applications
Chemistry: Used as a model compound to study thymidylate synthase inhibition.
Biology: Investigated for its effects on DNA synthesis and repair mechanisms.
Medicine: Explored as a potential anticancer agent, particularly for liver, colorectal, lung, prostate, pancreatic, and head and neck cancers
Industry: Utilized in the development of new therapeutic agents and in pharmacokinetic studies.
Comparison with Similar Compounds
Nolatrexed is compared with other thymidylate synthase inhibitors such as methotrexate, raltitrexed, and pemetrexed:
Methotrexate: A classical antifolate that inhibits dihydrofolate reductase and thymidylate synthase.
Raltitrexed: Another thymidylate synthase inhibitor with a similar mechanism of action but different pharmacokinetic properties.
Pemetrexed: A multi-targeted antifolate that inhibits several folate-dependent enzymes, including thymidylate synthase.
This compound is unique in its specific inhibition of thymidylate synthase without being incorporated into nucleic acids, which may reduce the risk of catabolic degradation and increase its efficacy .
Properties
IUPAC Name |
2-amino-6-methyl-5-pyridin-4-ylsulfanyl-3H-quinazolin-4-one | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H12N4OS/c1-8-2-3-10-11(13(19)18-14(15)17-10)12(8)20-9-4-6-16-7-5-9/h2-7H,1H3,(H3,15,17,18,19) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XHWRWCSCBDLOLM-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C2=C(C=C1)N=C(NC2=O)N)SC3=CC=NC=C3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H12N4OS | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID3048281 | |
Record name | Nolatrexed | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID3048281 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
284.34 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
147149-76-6 | |
Record name | Nolatrexed | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=147149-76-6 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Nolatrexed [INN] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0147149766 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Nolatrexed | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB12912 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Record name | Nolatrexed | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID3048281 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | NOLATREXED | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/K75ZUN743Q | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the primary mechanism of action of Nolatrexed?
A: this compound functions as a thymidylate synthase (TS) inhibitor. [, , , ] It directly binds to the folate site of TS, effectively inhibiting its activity. [] This inhibition disrupts the de novo synthesis of thymidylate (TMP), a nucleotide essential for DNA replication and repair. [, , ] This ultimately leads to the inhibition of cell growth and proliferation, particularly in rapidly dividing cancer cells.
Q2: Does this compound affect both de novo thymidylate and purine biosynthesis?
A: While this compound primarily targets thymidylate synthase, research suggests its impact on purine biosynthesis is less pronounced. Studies have shown that while this compound effectively inhibits TS activity at low concentrations, it requires much higher concentrations to significantly impact de novo purine synthesis. []
Q3: How does this compound enter tumor cells?
A: this compound passively enters tumor cells in its active form. [] This is in contrast to some other antifolates that require conversion to active metabolites inside the cell.
Q4: What is the molecular formula and weight of this compound?
A: this compound's molecular formula is C19H17N5OS⋅2(HCl) (as dihydrochloride dihydrate). Its molecular weight is 436.36 g/mol. [, , ]
Q5: Is there any spectroscopic data available for this compound?
A: Yes, spectroscopic data like 1H NMR, IR, and MS has been used to confirm the structure of this compound and its intermediates during synthesis. [, ]
Q6: Has computational chemistry been used in the development of this compound?
A: Yes, this compound was designed using structure-based computer modeling to target thymidylate synthase. [] This approach helps in understanding the interaction between the drug and its target at a molecular level, aiding in drug design and optimization.
Q7: Is there information on how structural modifications of this compound affect its activity?
A: While specific SAR studies on this compound are limited in the provided research, the design of this compound itself is a testament to SAR principles. As a non-classical antifolate, it possesses structural features distinct from classical antifolates like methotrexate. These differences contribute to this compound’s unique pharmacological properties, including its ability to passively enter cells in its active form. [, , ]
Q8: What are the challenges associated with this compound’s formulation?
A: this compound's formulation requires careful consideration due to its relatively short half-life. [] To address this, researchers have explored various drug delivery systems, including liposomes, to achieve sustained release and potentially improve its therapeutic efficacy. [, , ]
Q9: Are there any specific strategies to improve this compound's stability or bioavailability?
A: Liposomal formulations of this compound have been investigated as a means to enhance its stability and achieve sustained release in vivo. [, , ] This approach aims to address the limitation of its short half-life and potentially improve its therapeutic window.
Q10: How is this compound administered, and what is its typical dosage regimen?
A: this compound has been investigated in clinical trials using different administration routes and schedules, including continuous intravenous infusion over several days and oral administration. [, , , , ]
Q11: What are the main pharmacokinetic parameters of this compound?
A: this compound exhibits non-linear pharmacokinetics, meaning its clearance changes with increasing doses. [] Its bioavailability is close to 100% when administered orally. [] The half-life of this compound is relatively short, around 173 minutes when administered intravenously. [] About 18% of the drug is excreted unchanged in the urine. []
Q12: Is there a correlation between this compound plasma concentration and its toxicity?
A: Research suggests a strong link between this compound plasma concentrations and hematological toxicity. Studies indicate that average trough this compound concentration, rather than the dose itself, is significantly correlated with a decrease in thrombocytes and neutrophils. [, ] This highlights the importance of monitoring plasma drug levels to manage potential toxicities.
Q13: Does this compound exhibit dose accumulation with repeated administration?
A: In a Phase II trial involving patients with advanced hepatocellular carcinoma, no accumulation of this compound was observed in plasma between treatment cycles 1–6. [] This suggests that the drug is effectively eliminated from the body between cycles, even with repeated administration.
Q14: What is the evidence of this compound's antitumor activity in preclinical settings?
A: Preclinical studies have demonstrated this compound's efficacy against various cancer cell lines, including those derived from liver, colon, and head and neck cancers. [, , , , , , , , , , , ] These studies provide the basis for further investigation of this compound in clinical trials.
Q15: What is the in vivo efficacy of this compound against solid tumors?
A: In vivo studies using mouse models have shown that this compound can effectively inhibit the growth of solid tumors. [, , , ] Specifically, this compound demonstrated a tumor weight inhibition rate of 41.68% in a study using a mouse model of hepatocarcinoma. []
Q16: What are the known mechanisms of resistance to this compound?
A: One identified mechanism of this compound resistance involves impaired drug transport into tumor cells. Research suggests that reduced expression or function of specific folate transporters, like TbFT1–3 in Trypanosoma brucei, can lead to resistance to this compound and other antifolates. []
Q17: Is there cross-resistance between this compound and other antifolates?
A: The relationship between this compound resistance and resistance to other antifolates is complex and depends on the specific antifolate and the mechanism of resistance involved. For instance, while reduced folate transporter activity can confer resistance to both classical antifolates like methotrexate and this compound, the degree of cross-resistance may vary. [, ]
Q18: What are the common adverse effects observed with this compound in clinical trials?
A: The most commonly reported side effects in clinical trials of this compound include myelosuppression (decreased blood cell counts), gastrointestinal toxicity (nausea, vomiting, diarrhea), and mucositis (inflammation of the mucous membranes). [, , , , , , , ] The severity of these side effects can vary depending on the dose and schedule of this compound administration.
Q19: Has there been any effort to mitigate the toxicity of this compound in clinical trials?
A: Yes, in Phase III clinical trials like the ETHECC trial, supportive care measures were implemented to mitigate this compound's toxicity. [] These measures included prophylactic use of antiemetics to manage nausea and vomiting, antihistamines for rash, and adequate hydration and oral care to address mucositis. This approach led to a reduction in severe hematological and non-hematological toxicities compared to earlier Phase II trials.
Q20: Are there any drug delivery systems being explored to improve this compound delivery?
A: Researchers have been investigating liposomal formulations of this compound to improve its pharmacokinetic profile and potentially enhance its therapeutic efficacy. [, , ] Liposomes, being biocompatible and capable of encapsulating drugs, can act as drug delivery vehicles, potentially leading to targeted delivery and controlled release of this compound.
Q21: What is the solubility profile of this compound?
A: this compound dihydrochloride is a water-soluble compound. [, ] This property makes it suitable for intravenous administration and formulation into solutions for infusion.
Q22: Does this compound interact with drug transporters?
A: Yes, this compound is known to interact with folate transporters, which are important for its cellular uptake. [, ] This interaction is crucial for its mechanism of action but can also be a potential site for drug resistance if transporter function is impaired.
Q23: What are some alternative thymidylate synthase inhibitors used in cancer treatment?
A: Other thymidylate synthase inhibitors used in cancer treatment include: * Raltitrexed [, , , ] * Pemetrexed [, ] * GW1843U89 []
Q24: How has research on this compound contributed to a broader understanding of cancer biology?
A: Research on this compound has provided valuable insights into the role of thymidylate synthase as a target for cancer therapy. [] The development and evaluation of this compound have contributed to a better understanding of the complexities of antifolate pharmacology and resistance mechanisms in cancer cells. [, ]
Q25: Are there any synergistic effects when this compound is combined with other anticancer agents?
A: Yes, studies have explored the combination of this compound with other anticancer agents to enhance its efficacy. For example, this compound has been investigated in combination with: * Paclitaxel [] * Cisplatin [, ] * 5-Fluorouracil []
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.